molecular formula C9H12O B1605732 1-Ethoxy-3-methylbenzene CAS No. 621-32-9

1-Ethoxy-3-methylbenzene

Cat. No. B1605732
CAS RN: 621-32-9
M. Wt: 136.19 g/mol
InChI Key: UALKQROXOHJHFG-UHFFFAOYSA-N
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Description

1-Ethoxy-3-methylbenzene, also known as ethyl mesitylene, is an organic compound with a chemical formula of C9H12O . It has a molecular weight of 136.19 .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Ethoxy-3-methylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-3-methylbenzene consists of a benzene ring with an ethoxy group (C2H5O) and a methyl group (CH3) attached to it . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Ethoxy-3-methylbenzene has a molecular weight of 136.19 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Host-Guest Chemistry A study investigated the binding behaviors of beta-cyclodextrin and its derivatives with fanlike organic compounds including 1-ethoxybenzene (EOB). This research provides insights into the host-guest inclusion processes and the formation of inclusion complexes, showing how the length of the carbon chain on the benzene ring affects the stability of these complexes. The study highlights the potential of these complexes in molecular recognition and encapsulation processes (Song et al., 2008).

Molecular Dynamics and Spectroscopy Another study focused on the dynamics of ethyl groups in ethylbenzenes, using solid state proton spin relaxation techniques. This research contributes to our understanding of molecular dynamics in polycrystalline materials and can impact the development of advanced spectroscopic methods for studying organic compounds (Beckmann et al., 1991).

Electrosynthesis and Characterization of Polymers Research on the electrosynthesis of polymers from methoxy- and ethoxy-substituted benzene derivatives, including 1-methoxy-4-ethoxybenzene, has contributed to the development of new materials with potential applications in electronics and photonics. This work underscores the relevance of ethoxy- and methoxy-substituted benzenes in synthesizing polymers with specific electrical and optical properties (Moustafid et al., 1991).

Supramolecular Scaffolding Investigations into the use of 1,3,5-triethylbenzenes as supramolecular templates revealed their utility in organizing molecular-recognition elements. Such studies offer valuable insights into the design of supramolecular hosts for improved binding of targets, highlighting the structural importance of ethyl substitutions on benzene rings (Wang & Hof, 2012).

Catalytic Conversion of Biomass Research on the catalytic conversion of anisole (methoxybenzene) over bifunctional catalysts to gasoline-range molecules highlights the role of ethoxy- and methoxy-substituted benzenes in biomass conversion technologies. This work points to efficient pathways for converting lignin-derived compounds into valuable hydrocarbons (Zhu et al., 2011).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-Ethoxy-3-methylbenzene can be found online .

properties

IUPAC Name

1-ethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-10-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKQROXOHJHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060733
Record name 3-Ethoxytoluene
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-methylbenzene

CAS RN

621-32-9
Record name 1-Ethoxy-3-methylbenzene
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Record name 3-Ethoxytoluene
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Record name m-Ethoxytoluene
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Record name Benzene, 1-ethoxy-3-methyl-
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Record name 3-Ethoxytoluene
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Record name m-methylphenetole
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Record name 3-ETHOXYTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ER Bernstein, HS Im, MA Young… - The Journal of …, 1991 - ACS Publications
… However, on the basis of the MRES of l-methoxy-3-methylbenzene,7b the first intense methyl rotor transition in 1ethoxy-3-methylbenzene should be in excess of 140 cm"1 to higher …
Number of citations: 13 pubs.acs.org
T Weidlich, M Pokorný, Z Padělková… - Green Chemistry Letters …, 2007 - Taylor & Francis
An environmentally more convenient reaction for the production of industrially important aryl ethyl ethers (ArOEts) is described. ArOEts were selectively obtained in essentially …
Number of citations: 22 www.tandfonline.com
ER Bernstein - Contract - researchgate.net
… For 1-ethoxy-3-methylbenzene, two spectroscopic origin transitions are observed, one each for the conformations in which the CpHI-C 7 H5 fragment in syn and anti to the C(3)-methyl …
Number of citations: 2 www.researchgate.net
JA Shriver, DP Flaherty… - Journal of the Iowa …, 2009 - scholarworks.uni.edu
A general procedure for the synthesis of various aryl ethers via the thermal decomposition of benzenediazonium tetrafluoroborate salts is described. Studies performed in neat alcohol …
Number of citations: 5 scholarworks.uni.edu
CL Yaws, LLX Dang - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of viscosity of liquid (organic compounds) in tabular form. For the tabulation, an equation is selected for liquid viscosity as a …
Number of citations: 18 www.sciencedirect.com
MA Buntine, GF Metha, DC McGilvery… - Journal of Molecular …, 1994 - Elsevier
… Work along similar lines by Bernstein et al. have also shown the existence of syn and anti conformers for 1-ethoxy-3-methylbenzene and l-ethoxy-3-ethylbenzene ( 12), Conformers …
Number of citations: 14 www.sciencedirect.com
JH Babler, NA White, E Kowalski, JR Jast - Tetrahedron Letters, 2011 - Elsevier
… As expected from our previous work, 1 benzyl ether 4 and alkyl aryl ethers (eg, 1-ethoxy-3-methylbenzene 17 ) were inert to this reductive procedure. …
Number of citations: 8 www.sciencedirect.com

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